3-Methyl-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one is a member of the thieno[3,2-d]pyrimidine family, which has garnered attention due to its potential biological activities. This compound consists of a thieno ring fused to a pyrimidine structure, with a methyl and a p-tolyl group substituent. Thieno[3,2-d]pyrimidines are recognized for their diverse medicinal properties, including anti-cancer and anti-inflammatory effects.
The compound is synthesized through various chemical reactions involving thieno and pyrimidine derivatives. Research has shown that derivatives of thieno[3,2-d]pyrimidin-4(3H)-one can be prepared using methods such as the Gewald reaction and other cyclization techniques involving thioketones and amines .
3-Methyl-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one belongs to the class of heterocyclic compounds, specifically those containing sulfur (thieno) and nitrogen (pyrimidine). These compounds are often classified based on their pharmacological properties and structural characteristics.
The synthesis of 3-Methyl-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves several key steps:
Technical details regarding reaction conditions (temperature, time, solvents) are crucial for optimizing yield and purity. For instance, reactions may be conducted in solvents like dimethylformamide or ethanol under reflux conditions for several hours .
The molecular structure of 3-Methyl-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one features:
Molecular formula: CHNOS
Molecular weight: Approximately 229.29 g/mol
The compound's structural elucidation can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The compound can participate in various chemical reactions typical for heterocycles:
Technical details such as reaction yields and conditions (temperature, catalysts) are essential for understanding the efficiency of these reactions .
The mechanism of action for 3-Methyl-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one may involve:
Data from biological evaluations indicate that similar compounds exhibit activity against various cancer cell lines, suggesting a potential role in therapeutic applications .
Relevant data on melting points and spectral characteristics (IR, NMR) provide insight into the compound's identity and purity .
3-Methyl-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one has potential applications in:
Research continues to explore its efficacy and safety profiles in various biological contexts, underscoring its significance in medicinal chemistry .
The C4 carbonyl of the pyrimidinone ring provides an activation handle for nucleophilic aromatic substitution (SNAr), enabling diverse functionalization of 3-methyl-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one. Chlorination of the C4 position using phosphoryl chloride (POCl₃) quantitatively yields the 4-chloro derivative, which serves as the pivotal intermediate for subsequent SNAr reactions [1] [7]. The reactivity of this chloro derivative follows distinct patterns based on nucleophile classification:
O-nucleophiles: Sodium alkoxides (methoxide/ethoxide) undergo substitution at 60°C to yield 4-alkoxy derivatives (86-88% yield). Sterically hindered phenols require elevated temperatures (120°C) and potassium carbonate base, achieving moderate yields (54-65%) due to competing hydrolysis [1].
S-nucleophiles: Thiophenols exhibit enhanced reactivity at ambient temperature (25°C) with K₂CO₃, affording 4-arylthioether derivatives in 74-88% yield. This enhanced nucleofugality stems from sulfur's superior polarizability compared to oxygen [1] [7].
N-nucleophiles: Aliphatic amines react under refluxing ethanol to furnish 4-alkylamino derivatives (51-77% yield). Volatile nucleophiles (ammonia, methylhydrazine) require sealed tube reactors, achieving >85% conversion. Notably, hydrazine derivatives induce protonation at N3 of the pyrimidine ring, disrupting aromaticity—a phenomenon confirmed by downfield NMR shifts (δ 10.5-11.0 ppm) [1].
Table 1: Comparative Reactivity in Nucleophilic Aromatic Substitution at C4
Nucleophile Class | Conditions | Yield Range (%) | Notable Observations |
---|---|---|---|
Alkoxides (RO⁻) | 60°C, 2h | 86-88 | Ethanol reflux sufficient |
Phenoxides (ArO⁻) | 120°C, 24h | 54-65 | K₂CO₃ required |
Thiophenols (ArS⁻) | 25°C, 6h | 74-88 | Ambient temperature feasible |
Aliphatic Amines | 80°C, 12h | 51-77 | Base-catalyzed |
Hydrazines | Sealed tube, 100°C | >85 | N3 protonation observed |
While C4 modifications rely on SNAr, the C7 position requires transition metal catalysis for C–C bond formation. Suzuki-Miyaura coupling proves essential for introducing the p-tolyl group, though optimization is critical. Initial attempts using Pd(PPh₃)₄ (2.5 mol%) and anhydrous K₂CO₃ in toluene at 100°C gave trace conversion due to catalyst decomposition and halide inhibition [1] [7]. Three key optimizations overcame these limitations:
Sonogashira coupling at C4 using terminal alkynes (phenylacetylene, propargyl alcohol) proceeded under Pd/Cu catalysis but suffered from purification challenges, yielding only 7-35% of alkynyl derivatives. This underscores the steric constraints of the C4 position compared to C7 [1].
The synthesis of the p-tolyl-substituted scaffold relies on sequential halogen-directed functionalization. The sequence begins with regioselective bromination at C6 during Gewald thiophene synthesis. Methyl 3-amino-5-(p-tolyl)thiophene-2-carboxylate forms via condensation of 4-methylacetophenone oxime with methyl thioglycolate under sodium methoxide catalysis (82% yield) [1] [7]. Subsequent annulation exploits this C6 halogen for two critical purposes:
The final ring closure employs EDCI-mediated guanylation with tert-butylamine followed by thermal cyclization (85% over three steps). Crucially, the p-tolyl group remains intact throughout due to its chemical inertness under these conditions [1] [7].
While classical thermal cyclization requires prolonged heating (12-24 hours), microwave irradiation significantly accelerates key steps in thienopyrimidine synthesis. Although not explicitly reported for 3-methyl-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one, analogous protocols demonstrate substantial efficiency gains:
These methodologies suggest that microwave-assisted synthesis of the target compound could bypass the 72-hour iodination bottleneck and reduce cyclization times from hours to minutes, potentially improving overall yield from 65% to >85% [3] [6].
Systematic modification at C4 via O-, S-, and N-alkylation generates diverse analogues for SAR studies. Biological evaluation against Plasmodium falciparum K1 strain reveals how electronic and steric properties influence antiplasmodial activity:
O-Alkylation (4-OR Derivatives): Methoxy and ethoxy substituents exhibit weak activity (IC₅₀ >50 μM), attributed to poor hydrogen-bond acceptance and reduced membrane permeability. Bulkier aryloxy groups (e.g., 4-nitrophenoxy) show moderate improvement (IC₅₀ ~25 μM) due to enhanced π-stacking with biological targets [1].
S-Alkylation (4-SR Derivatives): 4-Benzylthio analogues demonstrate 3-fold enhanced activity (IC₅₀ = 8.2 μM) compared to oxygen counterparts. This correlates with sulfur's larger atomic radius facilitating hydrophobic pocket penetration and increased lipophilicity (logP +0.8 vs. alkoxy) [1] [7].
N-Alkylation (4-NR₂ Derivatives): Primary amines (4-NHCH₃) and hydrazines (4-NHNH₂) show the strongest activity (IC₅₀ = 0.8-2.4 μM). The 4-amino derivative maintains hydrogen-bond donation capacity via the NH group while gaining electrostatic complementarity. Notably, 4-hydrazinyl analogues induce HepG2 cytotoxicity at >50 μM, narrowing their therapeutic window [1].
Table 2: Structure-Activity Relationships of C4-Substituted Analogues
C4 Substituent | Anti-Pf IC₅₀ (μM) | HepG2 Toxicity (μM) | Key SAR Insight |
---|---|---|---|
OCH₃ | >50 | >100 | Weak H-bond acceptance |
OC₆H₄NO₂-4 | 25.3 ± 0.4 | 58.7 ± 1.2 | π-Stacking enhancement |
SCH₂C₆H₅ | 8.2 ± 0.3 | 42.5 ± 0.8 | Lipophilicity advantage |
NHCH₃ | 2.4 ± 0.1 | >100 | Optimal H-bond donation |
NHNH₂ | 0.8 ± 0.05 | 51.3 ± 1.1 | Electrostatic complementarity |
The 3-methyl group also contributes significantly: N-methylation prevents N3 protonation (pKa modulation) and blocks metabolic oxidation at this position. Crucially, replacing methyl with benzyl abolishes antiplasmodial activity, indicating steric exclusion from a hydrophobic subpocket [1] [7].
The strategic synthesis of 3-methyl-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one exemplifies contemporary heterocyclic chemistry, integrating regioselective halogenation, nucleophilic displacement, and transition metal catalysis. The C4 position serves as a versatile handle for SNAr-driven diversification, while the C7 p-tolyl group requires precise Suzuki coupling protocols. Structure-activity analyses reveal that 4-amino substituents maximize target engagement through hydrogen-bond donation and controlled lipophilicity, whereas alkoxy groups diminish bioactivity. These molecular insights, coupled with emerging techniques like microwave-assisted cyclization, establish this scaffold as a robust platform for developing therapeutics targeting infectious and proliferative diseases. Future work should explore computational modeling to rationalize the observed steric constraints at N3 and C6 positions, guiding next-generation analogues with improved selectivity profiles.
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1